

Application Notes and Protocols for Lipidomics Analysis of 11-methylnonadecanoyl-CoA

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Compound of Interest		
Compound Name:	11-methylnonadecanoyl-CoA	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

11-methylnonadecanoyl-CoA is a long-chain, methyl-branched fatty acyl-coenzyme A. While the specific biological roles of **11-methylnonadecanoyl-CoA** are still under investigation, branched-chain fatty acids and their CoA esters are increasingly recognized for their involvement in various cellular processes, including membrane structure, energy metabolism, and cell signaling. Dysregulation of long-chain acyl-CoA metabolism has been implicated in a range of diseases, making the accurate quantification of these molecules crucial for both basic research and drug development.

This document provides detailed application notes and protocols for the sample preparation and subsequent lipidomics analysis of **11-methylnonadecanoyl-CoA** from biological samples. The methodologies are designed to ensure high recovery, sensitivity, and reproducibility.

Data Presentation: Quantitative Overview

The following table summarizes expected recovery rates for long-chain acyl-CoAs from biological tissues using the described protocols. These values are based on established methods for similar analytes and provide a benchmark for experimental outcomes.[1]



Analyte Class	Sample Type	Extraction Method	Typical Recovery Rate (%)
Long-Chain Acyl- CoAs	Liver	Solvent Extraction & SPE	85 - 110
Long-Chain Acyl- CoAs	Brain	Solvent Extraction & SPE	70 - 95
Long-Chain Acyl- CoAs	Muscle	Solvent Extraction & SPE	60 - 90
Long-Chain Acyl- CoAs	Adipose Tissue	Solvent Extraction & SPE	90 - 120

Experimental Protocols

Protocol 1: Extraction of 11-methylnonadecanoyl-CoA from Mammalian Tissues

This protocol details the extraction of long-chain acyl-CoAs, including **11-methylnonadecanoyl-CoA**, from tissue samples.

Materials:

- Tissue sample (e.g., liver, brain, muscle, adipose tissue), flash-frozen in liquid nitrogen and stored at -80°C.
- Homogenizer (e.g., glass Dounce or mechanical homogenizer).
- Ice-cold 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9.
- Acetonitrile (ACN), HPLC grade.
- Isopropanol, HPLC grade.
- Internal Standard (e.g., Heptadecanoyl-CoA or a custom synthesized stable isotope-labeled **11-methylnonadecanoyl-CoA**).



- Solid Phase Extraction (SPE) columns (e.g., Oasis MAX or similar mixed-mode anion exchange).
- · Methanol, HPLC grade.
- 2% Formic Acid in water.
- 5% Ammonium Hydroxide in water.
- Nitrogen gas evaporator.
- Centrifuge capable of 4°C.

Procedure:

- Sample Homogenization:
 - Weigh approximately 50-100 mg of frozen tissue.
 - In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM
 KH2PO4 buffer (pH 4.9).
 - Add the internal standard to the buffer before homogenization.
 - Homogenize thoroughly until no visible tissue fragments remain.
 - Add 2 mL of isopropanol and continue to homogenize.
 - Add 3 mL of acetonitrile and homogenize further.
- Protein Precipitation and Extraction:
 - Transfer the homogenate to a centrifuge tube.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Carefully collect the supernatant, which contains the acyl-CoAs.



- Solid Phase Extraction (SPE) Purification:
 - Condition the SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally equilibrate with 2 mL of 2% formic acid.
 - Load the supernatant from step 2 onto the conditioned SPE column.
 - Wash the column with 2 mL of 2% formic acid to remove unbound contaminants.
 - Wash the column with 2 mL of methanol to remove lipids that are not strongly bound.
 - Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.
- Sample Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
 - Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of 11methylnonadecanoyl-CoA

This protocol outlines the parameters for the analysis of **11-methylnonadecanoyl-CoA** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system.
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

LC Parameters:

• Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).



- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:

o 0-2 min: 5% B

2-15 min: 5% to 95% B

• 15-18 min: 95% B

18-18.1 min: 95% to 5% B

o 18.1-25 min: 5% B

Flow Rate: 0.3 mL/min.

• Column Temperature: 40°C.

Injection Volume: 5 μL.

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): The calculated m/z for [11-methylnonadecanoyl-CoA + H]+.
 - Product Ion (Q3) 1 (Characteristic Fragment): m/z 428.037. This corresponds to the adenosine diphosphate fragment.[2][3]
 - Product Ion (Q3) 2 (Neutral Loss): Precursor ion m/z 507. This corresponds to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[2][4]
- Collision Energy: Optimize for the specific instrument and analyte.

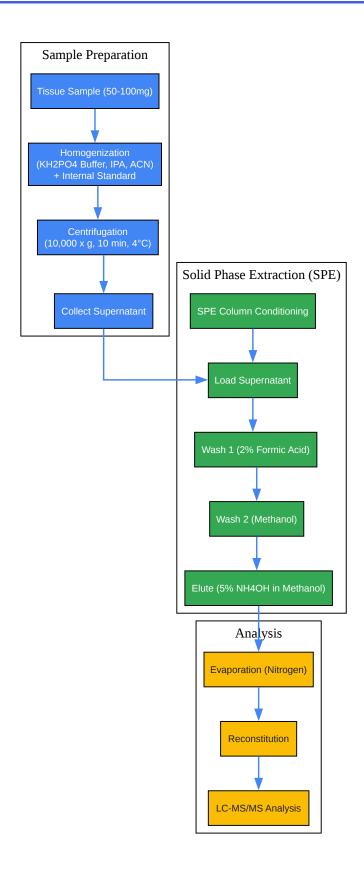




• Other Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Visualizations

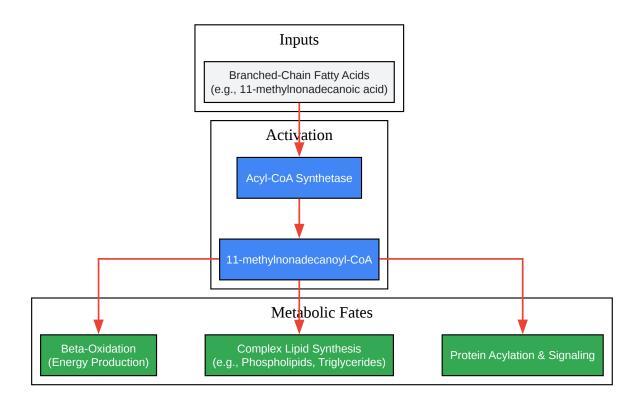




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Caption: Experimental workflow for **11-methylnonadecanoyl-CoA** extraction and analysis.





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Caption: Central role of long-chain acyl-CoAs in cellular metabolism.

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